![molecular formula C7H8N4 B11735243 6-Methylpyrazolo[1,5-a]pyrimidin-2-amine CAS No. 1159983-12-6](/img/structure/B11735243.png)

6-Methylpyrazolo[1,5-a]pyrimidin-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

La 6-Méthylpyrazolo[1,5-a]pyrimidin-2-amine est un composé hétérocyclique qui contient à la fois des cycles pyrazole et pyrimidine. Cette structure fusionnée est connue pour son impact significatif en chimie médicinale et en science des matériaux en raison de ses propriétés photophysiques uniques et de ses activités biologiques potentielles .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de la 6-Méthylpyrazolo[1,5-a]pyrimidin-2-amine implique généralement la réaction de cyclocondensation de composés 1,3-biselectrophile avec des NH-3-aminopyrazoles en tant que systèmes 1,3-bisnucléophiles . Cette méthode permet des modifications structurales polyvalentes à différentes positions sur le système cyclique fusionné. Les conditions réactionnelles incluent souvent l'utilisation de groupes partant diméthylamino et se déroulent via un mécanisme d'addition-élimination (type aza-Michael) .

Méthodes de production industrielle

Les méthodes de production industrielle de ce composé ne sont pas largement documentées, mais les voies de synthèse mentionnées ci-dessus peuvent être mises à l'échelle pour les applications industrielles. L'utilisation de méthodologies de synthèse plus écologiques et de propriétés photophysiques réglables en fait un candidat prometteur pour une production à grande échelle .

Analyse Des Réactions Chimiques

Types de réactions

La 6-Méthylpyrazolo[1,5-a]pyrimidin-2-amine subit différents types de réactions chimiques, notamment :

Oxydation : Cette réaction peut être facilitée par des réactifs tels que le peroxyde d'hydrogène ou d'autres agents oxydants.

Réduction : Des agents réducteurs courants comme le borohydrure de sodium peuvent être utilisés.

Substitution : Les réactions d'halogénation et d'alkylation sont courantes, en utilisant des réactifs comme les halogènes ou les halogénures d'alkyle.

Réactifs et conditions courants

Oxydation : Peroxyde d'hydrogène, dans des conditions douces.

Réduction : Borohydrure de sodium dans un solvant alcoolique.

Substitution : Halogènes ou halogénures d'alkyle en présence d'une base.

Principaux produits

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'halogénation peut introduire des atomes d'halogène dans les cycles pyrazole ou pyrimidine, tandis que l'alkylation peut ajouter des groupes alkyle .

Applications de la recherche scientifique

La 6-Méthylpyrazolo[1,5-a]pyrimidin-2-amine a une large gamme d'applications de recherche scientifique, notamment :

Chimie : Utilisée comme élément constitutif pour la synthèse de composés hétérocycliques plus complexes.

Biologie : Étudiée pour son potentiel en tant qu'inhibiteur enzymatique et ses interactions avec les macromolécules biologiques.

Industrie : Utilisé dans le développement de sondes fluorescentes pour l'imagerie biologique et les capteurs chimiques.

Mécanisme d'action

Le mécanisme d'action de la 6-Méthylpyrazolo[1,5-a]pyrimidin-2-amine implique son interaction avec des cibles moléculaires et des voies spécifiques. Par exemple, elle peut agir comme un inhibiteur enzymatique en se liant au site actif de l'enzyme, bloquant ainsi son activité. Les cibles et les voies moléculaires exactes peuvent varier en fonction de l'application spécifique et de la structure du composé .

Applications De Recherche Scientifique

6-Methylpyrazolo[1,5-a]pyrimidin-2-amine has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Industry: Utilized in the development of fluorescent probes for bioimaging and chemosensors.

Mécanisme D'action

The mechanism of action of 6-Methylpyrazolo[1,5-a]pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. For instance, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .

Comparaison Avec Des Composés Similaires

Composés similaires

Pyrazolo[1,5-a]pyrimidine : Un composé étroitement apparenté avec des caractéristiques structurelles et des applications similaires.

Unicité

La 6-Méthylpyrazolo[1,5-a]pyrimidin-2-amine se distingue par sa méthodologie de synthèse plus simple et plus écologique, ses propriétés photophysiques réglables et ses activités biologiques potentielles. Sa capacité à subir des modifications structurelles polyvalentes en fait un composé précieux dans divers domaines de la recherche .

Propriétés

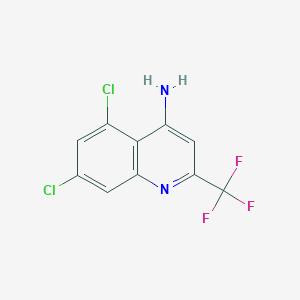

Numéro CAS |

1159983-12-6 |

|---|---|

Formule moléculaire |

C7H8N4 |

Poids moléculaire |

148.17 g/mol |

Nom IUPAC |

6-methylpyrazolo[1,5-a]pyrimidin-2-amine |

InChI |

InChI=1S/C7H8N4/c1-5-3-9-7-2-6(8)10-11(7)4-5/h2-4H,1H3,(H2,8,10) |

Clé InChI |

ZVTVOJZJNSVRHQ-UHFFFAOYSA-N |

SMILES canonique |

CC1=CN2C(=CC(=N2)N)N=C1 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-ethyl-N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11735181.png)

![1-[1-(4-Bromophenyl)cyclobutyl]-3-methylbutylamine](/img/structure/B11735188.png)

-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11735191.png)

-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11735196.png)

![1-(2-fluoroethyl)-N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11735208.png)

![butyl({[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11735212.png)

![N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1-ethyl-4-methyl-1H-pyrazol-3-amine](/img/structure/B11735219.png)

![[3-(diethylamino)propyl][(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11735224.png)